1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene
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Overview
Description
1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene is a complex organic compound with a unique structure that includes a thiocyanate group, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-methyl-2-bromobenzene with 2-phenyl-2-thiocyanatoethanol in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene
- This compound
- This compound
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiocyanate and sulfonyl groups allows for diverse interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(2-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-13-7-5-6-10-16(13)21(18,19)11-15(20-12-17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANAANBOCSTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385402 |
Source
|
Record name | AC1MDCHI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5218-49-5 |
Source
|
Record name | AC1MDCHI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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